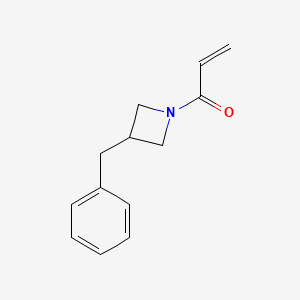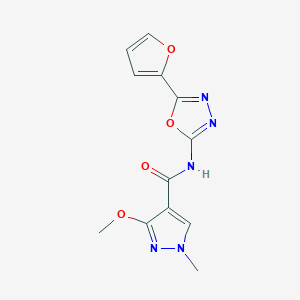
1-(3-Benzylazetidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Benzylazetidin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are known for their biological activities and are often used as building blocks in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(3-Benzylazetidin-1-yl)prop-2-en-1-one typically involves the reaction of benzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate azetidinone ring, which is then functionalized to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Benzylazetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, leading to the formation of various substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can break the azetidinone ring, yielding amines and carboxylic acids.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Alkyl halides, amines
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Applications De Recherche Scientifique
1-(3-Benzylazetidin-1-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a tubulin polymerization inhibitor, which makes it a candidate for anticancer drug development.
Biology: It is used in cell cycle studies to understand its effects on cell division and apoptosis.
Pharmacology: The compound’s interaction with various biological targets is explored to develop new therapeutic agents.
Industry: It is used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 1-(3-Benzylazetidin-1-yl)prop-2-en-1-one involves its interaction with the colchicine-binding site on tubulin. This interaction inhibits the polymerization of tubulin, leading to the destabilization of microtubules. As a result, the compound can arrest the cell cycle in the G2/M phase, inducing apoptosis in cancer cells . The molecular targets and pathways involved include:
Tubulin: Inhibition of tubulin polymerization
Cell Cycle Arrest: Induction of G2/M phase arrest
Apoptosis: Activation of apoptotic pathways
Comparaison Avec Des Composés Similaires
1-(3-Benzylazetidin-1-yl)prop-2-en-1-one can be compared with other azetidinone derivatives, such as:
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
These compounds share a similar azetidinone core but differ in their substituents, which can affect their biological activity and chemical reactivity. The uniqueness of this compound lies in its specific benzyl and prop-2-en-1-one substituents, which contribute to its distinct pharmacological profile and potential as a tubulin polymerization inhibitor .
Propriétés
IUPAC Name |
1-(3-benzylazetidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-9-12(10-14)8-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSELNZBVQPPLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2813090.png)
![N'-cycloheptyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2813091.png)

![3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2813095.png)
![N-(2,3-dimethoxyphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2813097.png)

![4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B2813099.png)
![3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2813103.png)
![3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B2813106.png)
![2-Chloro-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2813108.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2813109.png)

![3,3-Dimethyl-1-{[4-(4-methylbenzoyl)piperidin-1-yl]methyl}-4-phenylazetidin-2-one](/img/structure/B2813112.png)

